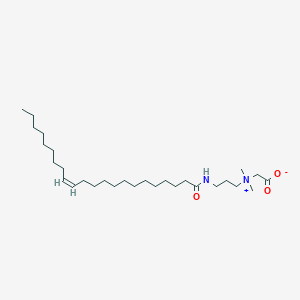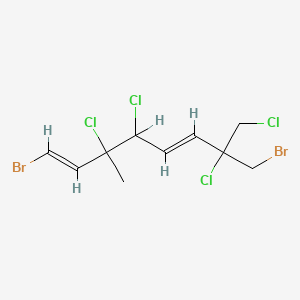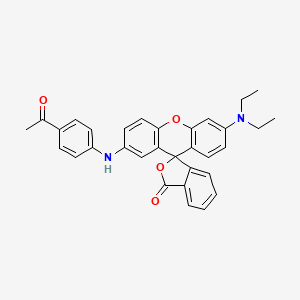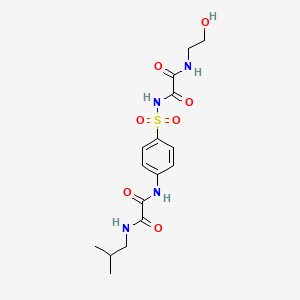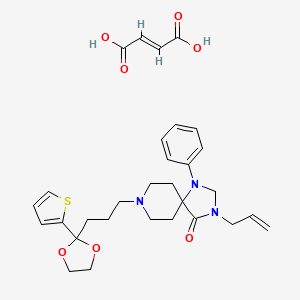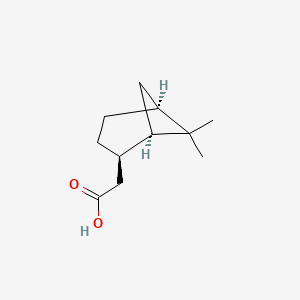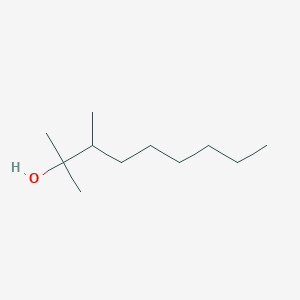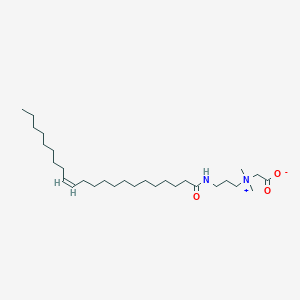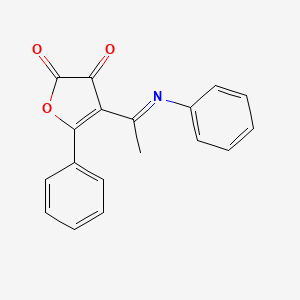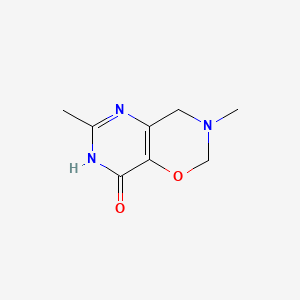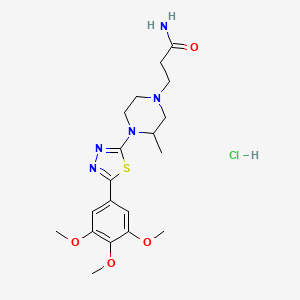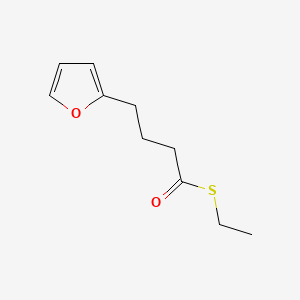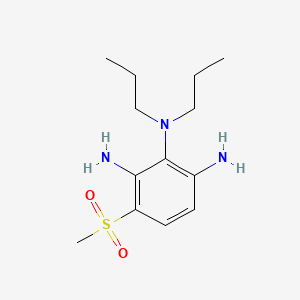
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is an organic compound that features a benzene ring substituted with a methylsulfonyl group and two propylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and thiazole derivatives, such as N-(thiazol-2-yl)benzenesulfonamides and 2,4-disubstituted thiazoles .
Uniqueness
4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 sets it apart from other similar compounds, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
27629-21-6 |
|---|---|
Molekularformel |
C13H23N3O2S |
Molekulargewicht |
285.41 g/mol |
IUPAC-Name |
4-methylsulfonyl-2-N,2-N-dipropylbenzene-1,2,3-triamine |
InChI |
InChI=1S/C13H23N3O2S/c1-4-8-16(9-5-2)13-10(14)6-7-11(12(13)15)19(3,17)18/h6-7H,4-5,8-9,14-15H2,1-3H3 |
InChI-Schlüssel |
IIVFPZFFBOKNBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=C(C=CC(=C1N)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


